molecular formula C20H23ClFN5O2S2 B2360055 N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207027-47-1

N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No. B2360055
M. Wt: 484.01
InChI Key: OJXYYVAKIDUIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23ClFN5O2S2 and its molecular weight is 484.01. The purity is usually 95%.
BenchChem offers high-quality N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Properties and Biological Activity

  • Benzothiazole and pyrimidine heterocycles have been recognized as effective pharmacophores. The synthesis of fused heterocycles involving these pharmacophores has shown promising anti-inflammatory and anti-bacterial activities. These compounds are considered potential leads for generating new drug candidates (Kale & Mene, 2013).

Anti-inflammatory and Antinociceptive Activities

  • Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown significant anti-inflammatory and antinociceptive activities. These compounds are notably less ulcerogenic and possess higher ALD50 values, indicating a favorable safety profile (Alam et al., 2010).

Structural and Chemical Insights

  • The synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives have involved complex reactions, yielding products with potential biological activities. Studies have provided insights into the molecular structure, chemical interactions, and potential biological applications of these compounds (Krauze et al., 2007).

Potential as Therapeutic Agents

  • Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin acetamides have been synthesized and shown significant anti-inflammatory activity. These compounds have potential as therapeutic agents (Sunder & Maleraju, 2013).

Antimicrobial Activities

  • Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains (Badiger et al., 2013).

Nonclassical Antifolate Inhibitors

  • Pyrrolo[2,3-d]pyrimidines have been synthesized as potential nonclassical antifolate inhibitors of thymidylate synthase. These compounds have shown promise as antitumor and antibacterial agents (Gangjee et al., 1996).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN5O2S2/c1-5-26(6-2)19-24-17-16(31-19)18(29)27(11(3)4)20(25-17)30-10-15(28)23-14-8-7-12(21)9-13(14)22/h7-9,11H,5-6,10H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYYVAKIDUIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.